(Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide
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Overview
Description
(Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine atoms, a hydroxyl group, and an aniline oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with aniline oxide. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce amines
Scientific Research Applications
(Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research explores its potential therapeutic effects and mechanisms of action in treating certain diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzaldehyde: A precursor in the synthesis of (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide.
3,5-Dibromo-4-hydroxybenzoic acid: Another brominated compound with similar structural features.
4-Hydroxy-3,5-dibromobenzaldehyde: Shares the dibromo and hydroxy functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it valuable in different research and industrial applications.
Properties
IUPAC Name |
2,6-dibromo-4-[(N-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2NO2/c14-11-6-9(7-12(15)13(11)17)8-16(18)10-4-2-1-3-5-10/h1-8,18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLHIIPQNJNROL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C=C2C=C(C(=O)C(=C2)Br)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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